molecular formula C21H27ClN6O2 B6588030 7-[(2-chlorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 895840-87-6

7-[(2-chlorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B6588030
CAS RN: 895840-87-6
M. Wt: 430.9 g/mol
InChI Key: IYQITJFFGRJRCQ-UHFFFAOYSA-N
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Description

The compound “7-[(2-chlorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione” is a complex organic molecule. It contains several functional groups including a piperazine ring and a purine dione structure . The piperazine ring is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step procedures . For instance, the synthesis of a related compound, 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was achieved via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H and 13C NMR experiments .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques such as HRMS, IR, 1H and 13C NMR . These techniques provide information about the mass, functional groups, and carbon-hydrogen framework of the molecule.


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation or breaking of bonds in the piperazine ring or the purine dione structure . The reactions can be monitored using techniques such as TLC .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For instance, Clomazone, a compound with a similar structure, is a white solid with a melting point of 33.9 °C .

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with biological targets. For instance, some piperazine derivatives have been found to exhibit a variety of biological activities, such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .

Safety and Hazards

The safety and hazards associated with similar compounds can also vary widely. For instance, some compounds with a similar structure have been found to exhibit acute toxicity in animals .

Future Directions

The future directions for research on similar compounds could involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . Additionally, further studies could be conducted to better understand the mechanism of action of these compounds .

properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN6O2/c1-14(2)12-26-8-10-27(11-9-26)20-23-18-17(19(29)24-21(30)25(18)3)28(20)13-15-6-4-5-7-16(15)22/h4-7,14H,8-13H2,1-3H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQITJFFGRJRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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